2-(2-chlorophenoxy)-N-ethylpropanamide
Description
Properties
IUPAC Name |
2-(2-chlorophenoxy)-N-ethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-3-13-11(14)8(2)15-10-7-5-4-6-9(10)12/h4-8H,3H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVZBQPKUMFKKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(C)OC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Analogues of this compound
Impact of Substituents on Activity
Thiazole and Fluorophenyl Groups (CAS 1421530-61-1) :
- The thiazole ring enhances antimicrobial activity due to its aromatic heterocyclic structure, which facilitates interactions with bacterial enzymes .
- Fluorine substitution on the phenyl ring increases lipophilicity, improving membrane permeability .
Methoxyphenyl and Ethylpropanamide (CAS 34162-29-3) :
- Methoxy groups (-OCH₃) provide electron-donating effects, stabilizing reactive intermediates in anti-inflammatory pathways .
- Ethyl substitution on the amide nitrogen reduces steric hindrance, enhancing binding to biological targets.
Oxadiazole Moiety (CAS Not Specified): The 1,2,5-oxadiazole ring contributes to metabolic stability and enzyme inhibition, making it valuable in antifungal and neuropharmacological applications .
Acetamide vs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-chlorophenoxy)-N-ethylpropanamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 2-(2-chlorophenoxy)propanoic acid with ethylamine in the presence of a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions. Solvent choice (e.g., DMF or dichloromethane) and temperature control (0–25°C) are critical to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization improves purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify proton environments and carbon backbone structure, with the 2-chlorophenoxy group showing distinct aromatic splitting patterns.
- X-ray Crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding in the amide group).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 256.06) and fragmentation patterns .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 2–12) at 25–60°C. HPLC or LC-MS monitors degradation products over time. Accelerated stability testing (e.g., 40°C/75% RH) identifies hydrolytic susceptibility, particularly at the amide bond, which may require protective formulations for long-term storage .
Advanced Research Questions
Q. What structural features of this compound influence its interaction with biological targets like DNA or enzymes?
- Methodological Answer : The chlorophenoxy moiety’s planar structure facilitates intercalation or minor-groove binding to DNA, as observed in structurally related acridinecarboxamides. The ethylpropanamide side chain’s flexibility and hydrogen-bonding capacity modulate interactions with enzymes like topoisomerases. Competitive binding assays (e.g., fluorescence displacement with ethidium bromide) and molecular docking simulations can quantify affinity and binding modes .
Q. How can researchers resolve contradictions between in vitro activity and in vivo efficacy for this compound?
- Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Strategies include:
- Metabolic Profiling : LC-MS/MS identifies metabolites (e.g., hydrolyzed amide or oxidized chlorophenyl groups).
- Pharmacokinetic Studies : Radiolabeled compound tracking in animal models assesses absorption/distribution.
- Prodrug Design : Modify the amide group to enhance membrane permeability, followed by enzymatic activation in target tissues .
Q. What experimental designs are optimal for studying the compound’s role in enzyme inhibition (e.g., acetylcholinesterase or cytochrome P450)?
- Methodological Answer :
- Kinetic Assays : Measure IC values using spectrophotometric or fluorometric substrates (e.g., Ellman’s reagent for acetylcholinesterase).
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS).
- Structural Analysis : Co-crystallization with target enzymes reveals critical interactions (e.g., halogen bonding with catalytic residues) .
Q. How can structure-activity relationship (SAR) studies improve the compound’s selectivity for therapeutic targets?
- Methodological Answer : Systematic modifications include:
- Side Chain Variation : Replace the ethyl group with bulkier substituents (e.g., isopropyl) to sterically hinder off-target interactions.
- Electron-Withdrawing Groups : Introduce nitro or trifluoromethyl groups to the phenyl ring to enhance binding affinity.
- Biological Testing : Parallel assays against related targets (e.g., kinase panels) validate selectivity .
Data Analysis and Interpretation
Q. How should researchers address conflicting data regarding the compound’s antitumor activity in different cell lines?
- Methodological Answer : Discrepancies may stem from cell-specific expression of metabolic enzymes or transporters. Solutions include:
- Gene Expression Profiling : RNA-seq identifies overexpression of efflux pumps (e.g., P-glycoprotein) in resistant lines.
- Combinatorial Screens : Test synergies with inhibitors (e.g., verapamil for P-gp blockade).
- 3D Tumor Models : Spheroids or organoids better replicate in vivo heterogeneity than monolayer cultures .
Q. What statistical approaches are recommended for analyzing dose-response curves in toxicity studies?
- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC/LD. Bootstrap resampling estimates confidence intervals. For multi-parametric data (e.g., oxidative stress markers), principal component analysis (PCA) reduces dimensionality and identifies correlated toxicity endpoints .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
